molecular formula C33H26N4 B193154 5-(4'-Methyl-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole CAS No. 124750-53-4

5-(4'-Methyl-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole

Cat. No. B193154
M. Wt: 478.6 g/mol
InChI Key: ZSBYTGRKIKIRRJ-UHFFFAOYSA-N
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Description

5-(4’-Methyl-[1,1’-biphenyl]-2-yl)-1-trityl-1H-tetrazole is a complex organic compound. It contains a tetrazole group, which is a class of five-membered heterocyclic compounds that contain a nitrogen atom and four carbon atoms . The compound also contains a trityl group, which is a triphenylmethyl group, and a 4’-methyl-[1,1’-biphenyl]-2-yl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the tetrazole, trityl, and 4’-methyl-[1,1’-biphenyl]-2-yl groups . The tetrazole ring would contribute to the polarity of the molecule, while the trityl and 4’-methyl-[1,1’-biphenyl]-2-yl groups would contribute to its overall size and shape .

Scientific Research Applications

Pharmacological Analysis and Synthesis

5-(4'-Methyl-[1,1'-biphenyl]-2-yl)-1H-tetrazoles have been designed and synthesized for pharmacological analyses. Some compounds in this category exhibited significant properties in docking against AT1 receptor protein enzyme, in vitro angiotensin-converting enzyme inhibition, anti-proliferative, anti-inflammatory, and anti-fungal activity (Kamble et al., 2017).

Process Intensification in Industrial Production

Continuous flow microreactors have been successfully employed for the tritylation of 5-(4'-methyl-[1,1'-biphenyl]-2-yl)-1H-tetrazole, resulting in higher yields and better efficiency compared to batch reactors. This process intensification is beneficial for industrial-scale production of pharmaceutical intermediates (Maralla et al., 2017).

Synthesis and Characterization

The synthesis and characterization of 4′-Bromomethyl-2-(N-trityl-1H-tetrazol-5-yl) Biphenyl, derived from 4′-methyl-2-cyano-biphenyl, have been documented. This compound is a part of the Sartan family of novel drugs and shows potential for future pharmaceutical applications (Wang et al., 2008).

Structural and Energetic Properties

Studies on 5-(tetrazol-1-yl)-2H-tetrazole, closely related to the subject compound, have provided insights into its structural and energetic properties. This research contributes to understanding the potential of such compounds as energetic materials in various applications (Fischer et al., 2013).

Crystal Structure Analysis

The crystal structure of 5‐(4'‐Methyl‐1,1'‐biphenyl‐2‐yl)‐1H‐tetrazole has been analyzed, providing valuable information about its molecular structure and intermolecular interactions. This knowledge is crucial for understanding the compound's behavior in various applications (Yathirajan et al., 2006).

properties

IUPAC Name

5-[2-(4-methylphenyl)phenyl]-1-trityltetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H26N4/c1-25-21-23-26(24-22-25)30-19-11-12-20-31(30)32-34-35-36-37(32)33(27-13-5-2-6-14-27,28-15-7-3-8-16-28)29-17-9-4-10-18-29/h2-24H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSBYTGRKIKIRRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=CC=C2C3=NN=NN3C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H26N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20436185
Record name 5-(4'-Methyl[1,1'-biphenyl]-2-yl)-1-(triphenylmethyl)-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4'-Methyl-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole

CAS RN

124750-53-4
Record name 5-(4'-Methyl[1,1'-biphenyl]-2-yl)-1-(triphenylmethyl)-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of N-trimethylstannyl 5 (4'-methylbiphenyl-2-yl)tetrazole (Example 10, 0.4 g) and anhydrous pyridine (10 mL) was treated with triphenylmethyl chloride (0.3 g) and stirred at room temperature under a nitrogen atmosphere for 48 hours. The resulting solution was evaporated and the residue was partitioned between dichloromethane and saturated aqueous CuSO4. The organic layer was dried over MgSO4 and evaporated. The residual solid was triturated with diisopropyl ether and collected by filtration to give the title compound, mp 163°-165° C. (decomp., gas evol.).
Name
N-trimethylstannyl 5 (4'-methylbiphenyl-2-yl)tetrazole
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2-(p-Tolyl)benzonitrile (9.00 g), sodium azide (3.00 g), toluene (35 ml) and tributyltin chloride (16.4 g) were charged to a 250 ml round-bottomed flask equipped with mechanical stirrer, condenser with N2 inlet and thermometer, in a heating mantle. The mixture was heated to 110° C. and held for 70 hours. The mixture was diluted with 35 ml toluene and cooled to room temperature. 10N Sodium hydroxide (5.5 ml) and triphenylmethylchloride (13.5 g) were added and the mixture stirred 3 hours at room temperature. D.I. water (35 ml) and heptane (70 ml) were added and the resulting slurry cooled in an ice bath 1-1/2 hours. The mixture was vacuum filtered, washed 2×50 ml water and once with 50 ml (3/2, V/V) heptane/toluene, and dried in vacuo overnight at 40° C. Crude Yield=18.32 g, 82.2%. The crude product was dissolved in methylene chloride (200 ml) and washed 1× 52 ml 0.4N sodium hydroxide. The organic phase was gravity filtered, stripped on a rotary evaporator and the product reslurried with heptane (100 ml), filtered and dried in vacuo at 40° C. overnight. Overall Yield: 15.1 g, 68%. M.P.: 161°-162° C.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
16.4 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
5.5 mL
Type
reactant
Reaction Step Two
Quantity
13.5 g
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
solvent
Reaction Step Three
Quantity
70 mL
Type
solvent
Reaction Step Four
Name
Quantity
35 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

2-(p-Tolyl)benzonitrile (9.00 g), sodium azide (3.00 g), toluene (35 ml) and tributyltin chloride (16.4 g) were charged to a 250 ml round-bottomed flask equipped with mechanical stirrer, condenser with N2 inlet and thermometer, in a heating mantle. The mixture was heated to 110° C. and held for 70 hours. The mixture was diluted with 35 ml toluene and cooled to room temperature. 10 N Sodium hydroxide (5.5 ml) and triphenylmethylchloride (13.5 g) were added and the mixture stirred 3 hours at room temperature. D.I. water (35 ml) and heptane (70 ml) were added and the resulting slurry cooled in an ice bath 11/2 hours. The mixture was vacuum filtered, washed 2×50 ml water and once with 50 ml (3/2, V/V) heptane/toluene, and dried in vacuo overnight at 40° C. Crude Yield =18.32 g, 82.2%. The crude product was dissolved in methylene chloride (200 ml) and washed 1×52 ml 0.4 N sodium hydroxide. The organic phase was gravity filtered, stripped on a rotary evaporator and the product reslurried with heptane (100 ml), filtered and dried in vacuo at 40° C. overnight. Overall Yield: 15.1 g, 68%. M.P.: 161°-162° C.
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
16.4 g
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
solvent
Reaction Step Two
Quantity
5.5 mL
Type
reactant
Reaction Step Three
Quantity
13.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Four
Quantity
35 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

4'-Methylbiphenyl-2-nitrile (preparation described in European patent application 0253310, published on 20.01.88)(10.00 g, 51.7 mmol, 1 eq), tri-n-butyltin chloride (14.0 mL, 51.7 mmol, 1 eq), sodium azide (3.4 g 51.7 mmol, 1 eq), and xylene (50 mL) were mixed and refluxed for 64 h after which the reaction mixture was cooled to room temperature. 10.0N NaOH (6.10 mL, 0.061 mmol, 1.2 eq) and trityl chloride (14.99 g, 53.8 mmol, 1.04 eq) were then added and the mixture stirred for 24 h after which water (39 mL) and heptane (100 mL) were added. The resultant slurry was stirred at 0° C. for 1.5 h. The resultant solids thus obtained were filtered, washed with water (2×55 mL) washed once with 3:2 heptane/toluene (55 mL) and dried overnight under high vacuum to yield 19.97 g of a light yellow powder; mp 148.0°-155.0° C. (dec.). These solids were slurried in ethyl acetate (75 mL) and filtered to yield 15.0 g of a light yellow powder: mp 164.0°-165.5° C. (dec.). NMR (CDCl3) δ 7.91 (d, 1H, J=9 Hz); 7.53-7.18 (m, 13H); 7.02-6.84 (m, 9H); 2.25 (s, 3H). ##STR76##
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
14.99 g
Type
reactant
Reaction Step Two
Name
Quantity
6.1 mL
Type
catalyst
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
39 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4'-Methyl-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole
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5-(4'-Methyl-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole
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5-(4'-Methyl-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole
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5-(4'-Methyl-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole
Reactant of Route 5
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5-(4'-Methyl-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole
Reactant of Route 6
Reactant of Route 6
5-(4'-Methyl-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole

Citations

For This Compound
3
Citations
Y Maralla, S Sonawane, D Kashinath… - … and Processing: Process …, 2017 - Elsevier
Currently, process intensification research is focused on use of the continuous micro reactor over the batch reactors. The micro reactor process gives continuous product output, effective …
Number of citations: 13 www.sciencedirect.com
C Behloul, K Bouchelouche - archives.umc.edu.dz
This manuscript describes the reductive removal of trityl groups from N-protected tetrazoles, using indium, zinc and arene-catalysed lithiation processes. Chapters 1 and 2 report the …
Number of citations: 2 archives.umc.edu.dz
S Vaidya, H Vaidyanathan, SR Dhokpande - academia.edu
The problems faced by the various industries are high energy consumption which further increases the cost of production followed by reduced productivity and conversion, longer …
Number of citations: 0 www.academia.edu

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